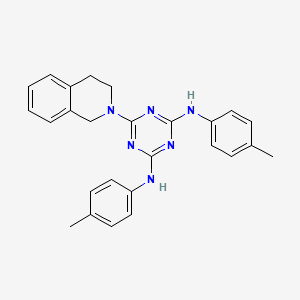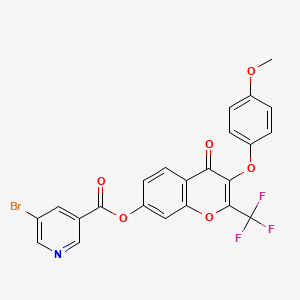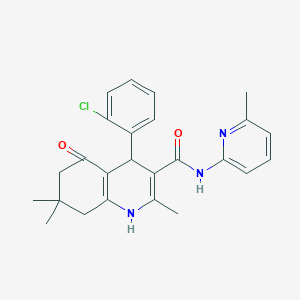![molecular formula C21H22N2 B11647337 N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647337.png)
N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction, often involving a Friedel-Crafts acylation followed by reduction.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Signal Transduction Pathways: Influencing pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Primaquine: Another antimalarial drug with a different mechanism of action.
Quinoline N-oxides: Studied for their antimicrobial and anticancer activities.
The uniqueness of N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE lies in its specific structural features and the potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C21H22N2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C21H22N2/c1-13-7-10-20-18(11-13)21(17-5-4-6-19(17)23-20)22-16-9-8-14(2)15(3)12-16/h7-12H,4-6H2,1-3H3,(H,22,23) |
InChI Key |
LNKHGWFCSWRXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCC3=C2NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-5-(4-bromobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11647255.png)

![Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11647263.png)
![6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11647268.png)
![(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11647270.png)

![11-(4-methylphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11647288.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B11647295.png)


![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B11647312.png)
![(5E)-5-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647320.png)
![biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11647328.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11647334.png)
